N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine
Description
Properties
IUPAC Name |
N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5(11-12)8-6(9)3-2-4-7(8)10/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXOMHDOIJWJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions with Aldehydes
The most plausible route involves the reaction of 2,6-difluorobenzaldehyde with hydroxylamine derivatives. This method is analogous to the synthesis of N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine, which employs condensation reactions under acidic or basic conditions.
Reaction Mechanism
- Aldehyde Activation : 2,6-Difluorobenzaldehyde undergoes nucleophilic attack by hydroxylamine, forming an imine intermediate.
- Dehydration : Water elimination yields the Schiff base (hydroxylamine derivative).
Critical Parameters
Example Protocol
- Step 1 : Dissolve 2,6-difluorobenzaldehyde (1.0 eq) in methanol.
- Step 2 : Add hydroxylamine hydrochloride (1.2 eq) and acetic acid (0.1 eq).
- Step 3 : Reflux for 4–6 hours to drive imine formation.
- Step 4 : Cool, filter, and recrystallize to isolate the product.
Catalytic Hydrogenation Approaches
Alternative methods involve reducing nitro precursors to hydroxylamine derivatives, though this is less common for aryl-substituted compounds. A continuous process using nitrate and hydrogen gas, as described in patent literature, could theoretically be adapted.
Key Challenges
- Nitrate Concentration : Maintaining <1.0 mol/kg nitrate in the reaction zone to avoid crystallization issues.
- Ammonia-to-Nitrate Ratio : A molar ratio of 2.2–7.0 is critical for efficient hydroxylamine formation.
Use of Hydroxylamine-O-Sulfonic Acid (HOSA)
HOSA, a strong electrophilic agent, has been used to introduce amines into aromatic systems. While primarily employed for nitrile synthesis, its potential for generating hydroxylamines via amination of aldehydes warrants exploration.
Proposed Method
- Aldehyde Conversion : React 2,6-difluorobenzaldehyde with HOSA under basic conditions.
- Work-Up : Neutralize excess HOSA and isolate the product via extraction and crystallization.
Advantages
- High reactivity of HOSA enables reactions under mild conditions.
- Minimal by-products due to selective electrophilic substitution.
Oxidation of Dialkylamines
A less conventional route involves oxidizing secondary amines with hydrogen peroxide in the presence of titanium-silicalite catalysts. This method, optimized for N,N-dialkylhydroxylamines, could be extended to aryl systems.
Reaction Setup
| Component | Quantity/Role |
|---|---|
| Dialkylamine Precursor | 1.0 eq (e.g., N,N-diethylamine) |
| H₂O₂ | 0.9–1.2 eq (30% aqueous solution) |
| Catalyst | Titanium-silicalite (0.1–50 wt%) |
| Solvent | Tert-butyl alcohol or alcohols |
Yield Considerations
- Conversion Efficiency : Up to 80% for dialkylamines, suggesting potential for aryl analogs.
- Selectivity : Titanium-silicalite minimizes over-oxidation to nitro compounds.
Microwave-Assisted Synthesis
Emerging methodologies leveraging microwave irradiation could accelerate reaction rates. For example, reactions of hydroxylamine with aldehydes in polar solvents under microwave conditions have shown reduced reaction times (e.g., 30 minutes vs. hours).
Hypothetical Protocol
- Mixing : Combine 2,6-difluorobenzaldehyde, hydroxylamine, and acetic acid in a microwave-safe vial.
- Irradiation : Heat at 100–150°C for 15–30 minutes.
- Purification : Recrystallize from ethyl acetate/hexane.
Expected Benefits
- Energy Efficiency : Lower thermal input compared to traditional reflux methods.
- Scalability : Compatible with continuous-flow reactors for industrial applications.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Condensation | High yield, simple setup | Requires anhydrous conditions |
| Catalytic Hydrogenation | Continuous operation | Limited aryl substrate compatibility |
| HOSA-Mediated | Mild conditions, high selectivity | Costly reagent, limited scalability |
| Oxidation | Flexible substrate scope | Requires specialized catalysts |
| Microwave-Assisted | Rapid synthesis, energy-efficient | Limited literature precedent |
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzymatic activity. The difluorophenyl moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Polyphenolic Hydrazide Derivatives (N-Substituted Benzohydrazides)
Example Compounds :
- N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide
- N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide
| Feature | Target Compound | Polyphenolic Hydrazides |
|---|---|---|
| Core Structure | Ethylidene hydroxylamine | Benzohydrazide (hydrazide-linked to gallic acid) |
| Aromatic Substituents | 2,6-Difluorophenyl | Halogen/methoxy-substituted hydroxyphenyl (e.g., Br, Cl) |
| Functional Groups | Hydroxylamine (–N–OH) | Hydrazide (–CONH–N=C–) and phenolic (–OH) groups |
| Electronic Effects | Electron-withdrawing (F) | Electron-withdrawing (Br, Cl) or donating (OCH₃) |
| Potential Reactivity | Likely redox-active due to –N–OH moiety | Chelation via phenolic –OH; nucleophilic substitution at halogen sites |
Key Differences :
- The target’s hydroxylamine group is distinct from the hydrazide functionality in polyphenolic analogs, suggesting divergent reactivity (e.g., redox activity vs. chelation or nucleophilic substitution) .
- Fluorine substituents may enhance metabolic stability and membrane permeability compared to polar hydroxyl or methoxy groups in hydrazide derivatives.
Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl)
Example Compound :
| Feature | Target Compound | Dopamine HCl |
|---|---|---|
| Core Structure | Ethylidene hydroxylamine | Phenethylamine (ethylamine backbone) |
| Aromatic Substituents | 2,6-Difluorophenyl | 3,4-Dihydroxyphenyl (catechol group) |
| Functional Groups | Hydroxylamine (–N–OH) | Amine (–NH₂) and phenolic (–OH) groups |
| Polarity | Moderate (fluorine reduces polarity) | High (due to –OH and –NH₃⁺Cl⁻) |
| Biological Relevance | Not specified in evidence | Neurotransmitter; binds adrenergic/dopaminergic receptors |
Key Differences :
- Hydroxylamine’s –N–OH group may confer metal-chelating or radical-scavenging properties, unlike dopamine’s primary amine.
Acetamide Derivatives (Pharmacopeial Compounds)
Example Compounds :
- N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
| Feature | Target Compound | Acetamide Derivatives |
|---|---|---|
| Core Structure | Ethylidene hydroxylamine | Branched acetamide with stereochemical complexity |
| Functional Groups | Hydroxylamine (–N–OH) | Acetamide (–NHCO–) and hydroxy/phenoxy groups |
| Stability | Potentially reactive (–N–OH) | High (amide bonds resist hydrolysis) |
| Pharmacological Role | Not specified in evidence | Antibacterial or antifungal applications (inferred) |
Key Differences :
- The target’s hydroxylamine group is more reactive than the stable acetamide linkage, limiting its utility in long-term therapeutic formulations .
- Stereochemical complexity in acetamide derivatives may enhance target specificity, whereas the planar difluorophenyl group in the target compound could favor broad interactions.
Biological Activity
N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by a hydroxylamine functional group attached to an ethylidene moiety with a 2,6-difluorophenyl substituent. The molecular formula is , and it has a molecular weight of approximately 218.20 g/mol. The presence of the difluorophenyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Reacting hydroxylamine with appropriate aldehydes or ketones.
- Reduction Reactions : Utilizing reducing agents to convert nitro or oxime derivatives into hydroxylamines.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Hydroxylamines are known to act as inhibitors for various enzymes. This compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as oxidative stress and inflammation.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have shown antibacterial activity, making this compound a candidate for further investigation in treating bacterial infections .
- Antioxidant Activity : Hydroxylamines can scavenge free radicals, indicating potential use in combating oxidative stress-related diseases.
The mechanism by which this compound exerts its biological effects may involve:
- Covalent Bonding : The hydroxylamine group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition.
- Metal Ion Interaction : The oxime structure can chelate metal ions, which may be crucial for the activity of certain metalloenzymes .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of hydroxylamines:
- Antibacterial Activity : A study demonstrated that similar hydroxylamine derivatives exhibited significant antibacterial effects against Staphylococcus aureus, suggesting that this compound could have similar properties .
- Inhibition Studies : Research indicated that hydroxylamines could inhibit specific enzymes related to cancer progression and inflammation. This suggests a potential role for this compound in therapeutic interventions for these conditions .
- Oxidative Stress Models : In vitro studies have shown that hydroxylamines can reduce oxidative stress markers in cellular models, supporting their use in neurodegenerative disease research .
Applications in Drug Development
Given its biological activity, this compound holds promise as a lead compound for drug development targeting:
- Bacterial Infections : Its potential antimicrobial properties could be harnessed to develop new antibiotics.
- Oxidative Stress Disorders : Its antioxidant capabilities may be beneficial in formulating treatments for diseases linked to oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
